1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol
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Overview
Description
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a biphenyl group, a methoxyphenyl group, and a piperazine ring, which are connected through a propanol chain
Preparation Methods
The synthesis of 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group at the 4-position.
Synthesis of the piperazine derivative: The piperazine ring is functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.
Coupling of intermediates: The biphenyl-4-yloxy intermediate is then coupled with the piperazine derivative using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Scientific Research Applications
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol can be compared with other piperazine derivatives, such as:
1-(Biphenyl-4-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may alter its binding affinity and biological activity.
1-(Biphenyl-4-yloxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C26H30N2O3/c1-30-26-10-6-5-9-25(26)28-17-15-27(16-18-28)19-23(29)20-31-24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-14,23,29H,15-20H2,1H3 |
InChI Key |
DGSMYRCAOASHKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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